2,4-dibromo-N-(2,4-dibromophenyl)aniline
Description
Contextual Significance of Polyhalogenated Aryl Amines in Contemporary Chemical Synthesis
Polyhalogenated aryl amines are valuable precursors and intermediates in organic synthesis. The halogen substituents serve as versatile functional handles, enabling a wide range of cross-coupling reactions to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogens can also influence the reactivity and regioselectivity of synthetic transformations.
Overview of 2,4-Dibromo-N-(2,4-dibromophenyl)aniline as a Research Subject
This compound is a specific example of a polybrominated diarylamine. Its structure, featuring two dibrominated phenyl rings linked by a secondary amine, suggests potential applications as a building block in the synthesis of more complex, functional molecules. Research into this compound, while not extensive, provides insights into the synthesis, characterization, and potential utility of this class of molecules. A related compound, 2,4-dibromo-N,N-bis(2,4-dibromophenyl)aniline, is also known. chemsrc.comalfachemch.com
Scope and Research Objectives of Academic Investigation
The primary objectives of investigating this compound and related compounds include the development of efficient synthetic methodologies, the characterization of their chemical and physical properties, and the exploration of their reactivity in various chemical transformations. A key area of interest is their utility as precursors for novel materials with specific electronic or photophysical properties.
Chemical and Physical Properties
The properties of this compound are determined by its molecular structure and the presence of multiple bromine atoms. While specific experimental data for this exact compound is limited, the properties of its constituent precursor, 2,4-dibromoaniline (B146533), are well-documented and provide a useful reference. sigmaaldrich.comnih.govfishersci.catcichemicals.com
Table 1: Chemical and Physical Properties of 2,4-Dibromoaniline
| Property | Value |
| Molecular Formula | C6H5Br2N |
| Molecular Weight | 250.92 g/mol sigmaaldrich.comnih.gov |
| Melting Point | 78-80 °C sigmaaldrich.com |
| Appearance | White to light yellow powder or crystals tcichemicals.com |
| Solubility | Insoluble in water; soluble in toluene (B28343) and methanol (B129727) tcichemicals.com |
| CAS Number | 615-57-6 sigmaaldrich.comnih.gov |
Table 2: Predicted Properties of a Related Compound: 2,4-dibromo-N,N-bis(2,4-dibromophenyl)aniline
| Property | Value |
| Molecular Formula | C18H9Br6N |
| Molecular Weight | 718.69500 |
| Boiling Point | 613.0±55.0 °C |
| Density | 2.262±0.06 g/cm3 |
| CAS Number | 5489-72-5 |
Note: These properties are predicted for a related tris(2,4-dibromophenyl)amine (B8231119) and are provided for illustrative purposes. alfachemch.com
Spectroscopic Data
Structure
2D Structure
3D Structure
Properties
CAS No. |
38573-62-5 |
|---|---|
Molecular Formula |
C12H7Br4N |
Molecular Weight |
484.81 g/mol |
IUPAC Name |
2,4-dibromo-N-(2,4-dibromophenyl)aniline |
InChI |
InChI=1S/C12H7Br4N/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,17H |
InChI Key |
CPCSQYOWAMPQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dibromo N 2,4 Dibromophenyl Aniline and Its Structural Analogues
Established Synthetic Pathways for 2,4-Dibromo-N-(2,4-dibromophenyl)aniline
The construction of the diarylamine skeleton of this compound can be approached through several established methods. These range from direct coupling strategies to the modification of pre-existing diarylamine cores.
Direct Synthetic Strategies
Direct synthesis typically involves the coupling of two appropriately substituted aniline (B41778) or aryl halide molecules. A primary method for creating such diarylamines is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine. wikipedia.orgnih.gov In the context of this compound, this could theoretically involve the self-coupling of 2,4-dibromoaniline (B146533) or the reaction of 2,4-dibromoaniline with 1,2,4-tribromobenzene (B129733) under Ullmann conditions. Traditional Ullmann reactions are known for requiring harsh conditions, such as high temperatures (often over 200°C) and high-boiling polar solvents, with stoichiometric amounts of copper. wikipedia.orgnih.gov
Precursor-Based Synthesis: Utilizing 2,2′,4,4′-Tetrabromodiphenylamine Derivatives
Structural analogues, such as 2,2′,4,4′-tetrabromodiphenylamine, are synthesized using similar cross-coupling principles. The synthesis of these analogues often serves as a model for the synthesis of the target compound. The formation of the central C-N bond is the key step, which can be achieved through modern catalytic methods that offer milder conditions and broader substrate compatibility compared to traditional Ullmann reactions. The synthesis of these tetrabrominated diarylamines highlights the challenges in controlling regioselectivity and achieving high yields in polyhalogenated systems.
Advanced Amination Techniques for Diarylamine Scaffolds
Modern synthetic chemistry offers powerful tools for the formation of C-N bonds, which are central to the synthesis of diarylamines. These methods provide greater efficiency, milder reaction conditions, and broader functional group tolerance compared to classical techniques.
Transition Metal-Catalyzed C–N Bond Formation Approaches (e.g., Ullmann, Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines. wikipedia.orgacsgcipr.org This reaction allows for the coupling of a wide array of amines with aryl halides or triflates under relatively mild conditions. wikipedia.org The catalyst system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. acsgcipr.orglibretexts.org The development of sterically hindered and electron-rich ligands has significantly expanded the scope of this reaction, enabling the coupling of even challenging substrates. wikipedia.org
The Ullmann condensation, traditionally a copper-mediated process, has also seen significant advancements. wikipedia.orgorganic-chemistry.org Modern protocols often use soluble copper catalysts with ligands such as diamines or phenanthrolines, which allow the reaction to proceed at lower temperatures and with catalytic amounts of copper. wikipedia.orgrug.nl These modified Ullmann reactions, sometimes referred to as Goldberg reactions when applied to C-N bond formation, are a viable alternative to palladium-catalyzed methods. wikipedia.org
| Amination Method | Metal Catalyst | Typical Ligands | Key Advantages | Common Substrates |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium (Pd) | Phosphine-based (e.g., BINAP, Xantphos) | Mild conditions, high functional group tolerance, broad scope. wikipedia.orgacsgcipr.org | Aryl halides/triflates and primary/secondary amines. acsgcipr.org |
| Ullmann Condensation (Modern) | Copper (Cu) | Diamines, Phenanthrolines, Diols | Lower cost of catalyst, effective for specific substrates. rug.nlmdpi.com | Activated aryl halides and amines/alcohols. wikipedia.org |
Nitrosonium-Initiated C–N Bond Formation for Diarylamine Synthesis
A more recent and innovative approach involves the use of the nitrosonium ion (NO+) to initiate C–N bond formation. acs.orgbohrium.comncu.edu.tw This method allows for the synthesis of both symmetrical and unsymmetrical diarylamines from electron-rich arenes. acs.orgacs.org The reaction is typically initiated by treating an arene with sodium nitrate (B79036) and trifluoroacetic acid, which generates the nitrosonium ion. acs.org This leads to the formation of a nitrosoarene intermediate. bohrium.comncu.edu.tw The key step is the subsequent NO+-catalyzed coupling of this intermediate with another molecule of an electron-rich arene to form the diarylamine after a reduction step. acs.orgresearchgate.net This transition-metal-free approach offers an economical and environmentally friendly alternative for synthesizing diarylamines. bohrium.com
Regioselective Bromination Strategies in Aniline Derivatives Relevant to this compound
Achieving the specific 2,4-dibromo substitution pattern on the aniline rings is a critical aspect of synthesizing the target molecule. The powerful activating and ortho-, para-directing nature of the amino group in aniline makes controlling the regioselectivity of bromination a challenge.
Direct bromination of aniline with elemental bromine often leads to over-bromination, yielding 2,4,6-tribromoaniline. To achieve selective di-bromination, various strategies have been developed. One common approach is to first protect the amino group as an acetanilide. The acetyl group moderates the activating effect of the nitrogen, allowing for more controlled bromination. Subsequent hydrolysis of the amide yields the brominated aniline.
More advanced methods focus on achieving high regioselectivity under mild conditions. Copper-catalyzed methods have shown significant promise. For instance, using copper(II) bromide (CuBr2) in an ionic liquid can achieve high yields of para-brominated anilines. nih.gov Another practical procedure involves the copper-catalyzed oxidative bromination of unprotected anilines using sodium bromide (NaBr) and a mild oxidizing agent like sodium persulfate (Na2S2O8), which can preferentially generate monobrominated products. sci-hub.se For substrates where the para-position is already blocked, this method can direct bromination to the ortho-positions. To obtain the 2,4-dibromo pattern, a stepwise approach would be necessary, first introducing a bromine at the para-position and then at one of the ortho-positions.
| Bromination Strategy | Reagents | Key Features | Typical Selectivity |
|---|---|---|---|
| Protection-Bromination-Deprotection | 1. Acetic anhydride (B1165640) 2. Bromine 3. Acid/Base | Classic, multi-step method to control reactivity. | Ortho/Para mixture, can be controlled. |
| Cu-Catalyzed Oxidative Bromination | NaBr, Na2S2O8, cat. CuSO4 | Uses unprotected anilines, mild conditions. sci-hub.se | Highly para-selective for monobromination. sci-hub.se |
| Halogenation in Ionic Liquids | CuBr2, Ionic Liquid | High yield and regioselectivity under mild conditions. nih.gov | Primarily para-substitution. nih.gov |
| Pd-Catalyzed C-H Bromination | N-bromophthalimide (NBP), Pd catalyst | Directs bromination to the meta position, overcoming ortho/para preference. nih.gov | Meta-selective. nih.gov |
Spectroscopic Data for this compound Not Available in Publicly Accessible Resources
Extensive searches for experimental spectroscopic data for the chemical compound This compound have yielded no specific results. Despite a comprehensive review of scientific databases and publicly available chemical information, no ¹H NMR, ¹³C NMR, 2D NMR, Electron Ionization Mass Spectrometry (EI-MS), or High-Resolution Mass Spectrometry (HRMS) data could be located for this particular molecule.
The initial research plan to generate a detailed article focusing on the elucidative spectroscopic characterization techniques for this compound cannot be executed due to the absence of the foundational data. Information was found for related but structurally different compounds, such as 2,4-dibromoaniline, but this data is not applicable to the N-substituted title compound.
This lack of available data prevents the creation of the requested article, which was to be strictly structured around the spectroscopic analysis of "this compound." Without primary data on chemical shifts, coupling constants, molecular weight, and fragmentation patterns, the core sections of the proposed article—Proton NMR (¹H NMR) Analysis, Carbon-13 NMR (¹³C NMR) Analysis, Advanced 2D NMR Methodologies, Electron Ionization Mass Spectrometry (EI-MS), and High-Resolution Mass Spectrometry (HRMS)—cannot be developed with scientific accuracy.
It is possible that the synthesis and characterization of "this compound" have not been published in the accessible scientific literature or that the data resides in proprietary databases. Therefore, the generation of the requested scientific article is not feasible at this time.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy is a fundamental technique employed to identify functional groups and probe the vibrational modes of a molecule. By measuring the absorption of infrared radiation, a spectrum is generated that provides a unique "fingerprint" of the compound. The analysis of the IR spectrum of this compound would reveal characteristic absorption bands corresponding to the vibrations of its constituent bonds.
While a specific, experimentally-derived IR spectrum for this compound is not widely published, the expected vibrational modes can be inferred from studies of structurally similar compounds, such as substituted anilines and aromatic bromides. researchgate.netresearchgate.net The interpretation of the spectrum would involve assigning the observed absorption bands to specific molecular vibrations, a process that can be supported by quantum chemical calculations. researchgate.net
Key vibrational modes expected in the IR spectrum of this compound include:
N-H Stretching: A characteristic band for the secondary amine (N-H) group is expected in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
C-H Stretching (Aromatic): The stretching vibrations of the carbon-hydrogen bonds on the aromatic rings typically appear above 3000 cm⁻¹.
C=C Stretching (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl rings.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aromatic amines is typically observed in the 1250-1360 cm⁻¹ range. researchgate.net
N-H Bending: The in-plane bending vibration of the N-H bond usually occurs in the 1500-1650 cm⁻¹ region and may overlap with aromatic C=C stretching bands.
C-Br Stretching: The carbon-bromine stretching vibrations are expected at lower frequencies, typically in the 500-700 cm⁻¹ range.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings will give rise to characteristic out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region, which can help confirm the substitution pattern.
The following table outlines the expected IR absorption bands and their corresponding vibrational assignments for this compound, based on data from analogous compounds.
| Expected Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
| 3300-3500 | N-H Stretching |
| >3000 | Aromatic C-H Stretching |
| 1450-1600 | Aromatic C=C Stretching |
| 1250-1360 | Aromatic C-N Stretching |
| 1500-1650 | N-H Bending |
| 500-700 | C-Br Stretching |
| 650-900 | Aromatic C-H Out-of-Plane Bending |
It is important to note that the analysis of spectral noise, which is often considered interference, is an emerging approach that can enhance spectral resolution and provide insights into solvent-induced effects in composite systems. mdpi.com
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for determining the purity of a compound and for analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods that can be applied to this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be effective. In this approach, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
The separation of diarylamines can be achieved using a chiral stationary phase in semi-preparative HPLC. nih.gov For the analysis of aromatic amines, pre-column derivatization can be employed to enhance detection sensitivity. thermofisher.com For instance, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) allows for sensitive UV detection. researchgate.net
A typical HPLC method for the analysis of this compound could involve the following parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Injection Volume | 10-20 µL |
| Flow Rate | 1.0 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and provides structural information, making it ideal for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility. koreascience.kr A common derivatization technique for amines is silylation, which replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com
The analysis of brominated compounds in various samples has been successfully performed using GC-MS. nih.gov The mass spectrometer can be operated in either full scan mode to obtain a mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. koreascience.kr
A potential GC-MS method for the analysis of derivatized this compound could be as follows:
| Parameter | Condition |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial hold, followed by a temperature ramp to a final temperature |
| MS Ionization | Electron Ionization (EI) |
| MS Detector | Quadrupole or Ion Trap |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically less than 2 µm), resulting in significantly faster analysis times and improved resolution compared to conventional HPLC. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful tool for the trace analysis of aromatic amines. nih.govnih.gov
Methods for the analysis of a wide range of primary aromatic amines have been developed using UPLC-MS/MS, achieving low limits of detection. nih.gov These methods often employ a pentafluorophenylpropyl (PFPP) column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of acid such as acetic or formic acid. nih.gov
A UPLC-MS/MS method for this compound would offer high sensitivity and selectivity:
| Parameter | Condition |
| UPLC Column | PFPP or C18 (e.g., 50-100 mm x 2.1 mm, <2 µm) |
| Mobile Phase | Gradient of acetonitrile (with 0.1% formic acid) and water (with 0.1% formic acid) |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
The development and validation of such chromatographic methods are crucial for quality control, ensuring the purity of this compound and enabling its accurate quantification in various matrices.
Elucidative Spectroscopic Characterization Techniques in Advanced Chemical Research
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,4-dibromo-N-(2,4-dibromophenyl)aniline would be expected to show a complex pattern of signals in the aromatic region, corresponding to the protons on the two dibrominated phenyl rings. The chemical shifts would be influenced by the electron-withdrawing bromine atoms and the amine linkage. The NH proton would likely appear as a broad singlet. For comparison, spectral data for 2,4-dibromoaniline (B146533) is available. chemicalbook.com
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The spectrum would show distinct signals for each of the carbon atoms in the aromatic rings, with the carbons bonded to bromine atoms exhibiting characteristic chemical shifts. The chemical shifts in the ¹³C NMR spectrum of aniline (B41778) and its derivatives are well-studied. researchgate.net
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration of the secondary amine, as well as C-N stretching and C-H stretching and bending vibrations of the aromatic rings. The C-Br stretching vibrations would appear in the fingerprint region. IR spectra for 2,4-dibromoaniline are available for reference. nih.gov
Mass Spectrometry
Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing four bromine atoms. Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the C-N bond. Mass spectra of related brominated anilines, such as 4-bromo-N,N-dimethylaniline and 1,4-dibromobenzene, show characteristic fragmentation patterns. nist.govnist.gov
Synthesis and Reactivity
The synthesis of diarylamines like this compound can be achieved through several established methods in organic chemistry.
Established Synthetic Methodologies
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diarylamine bonds, involving the copper-catalyzed reaction of an aryl halide with an amine. wikipedia.orgsynarchive.com This reaction typically requires high temperatures and polar solvents. wikipedia.org The synthesis of diarylamines via Ullmann condensation has been a subject of ongoing research to improve reaction conditions and yields. researchgate.netacs.org
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. organic-chemistry.orgwikipedia.org This method generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation. wikipedia.org It has become a widely used method for the synthesis of aryl amines. thieme-connect.comthieme-connect.comorganic-chemistry.org The reaction mechanism involves an oxidative addition, amine coordination, deprotonation, and reductive elimination cycle. wikipedia.org
Chemical Reactivity and Transformation Pathways
The reactivity of this compound is largely dictated by the presence of the secondary amine and the four bromine atoms on the aromatic rings.
N-H Reactivity and Derivatization
The secondary amine functionality can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation, to produce a range of derivatives with potentially new and interesting properties.
C-Br Bond Reactivity and Cross-Coupling Reactions
The bromine atoms on the aromatic rings can serve as leaving groups in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of new carbon-carbon bonds, leading to the synthesis of more complex, extended π-conjugated systems. The reactivity of arylamines in such transformations is an active area of research. libretexts.orglibretexts.org
Applications in Chemical Research
While specific applications for this compound are not widely reported, its structural motifs suggest potential utility in several areas of chemical research.
Role in Materials Science
Polybrominated diarylamines can serve as monomers or building blocks for the synthesis of functional polymers and materials. The introduction of bromine atoms can enhance properties such as thermal stability and flame retardancy. Furthermore, the diarylamine core is a common feature in materials developed for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Intermediate in Organic Synthesis
As an intermediate, this compound provides a scaffold for the synthesis of more complex target molecules. The ability to selectively functionalize the N-H bond and the C-Br bonds allows for a modular approach to the construction of a diverse range of compounds with potential applications in medicinal chemistry and crop protection. The synthesis of arylamines is a key step in the preparation of many pharmaceuticals and agrochemicals. organic-chemistry.org
Computational and Theoretical Chemistry Investigations of 2,4 Dibromo N 2,4 Dibromophenyl Aniline
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the energetic and electronic properties of a chemical system.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable arrangement of atoms in a molecule, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
Table 1: Illustrative Geometric Parameters from a DFT Optimization This table demonstrates the type of data a DFT study would yield for 2,4-dibromo-N-(2,4-dibromophenyl)aniline. The values are for illustrative purposes only.
| Parameter | Description | Predicted Value |
| Bond Lengths | ||
| r(C-N) | Average length of the three Carbon-Nitrogen bonds | e.g., ~1.42 Å |
| r(C-Br) | Average length of the Carbon-Bromine bonds | e.g., ~1.90 Å |
| Bond Angles | ||
| ∠(C-N-C) | Angle between the phenyl rings around the central nitrogen | e.g., ~118° |
| Dihedral Angles | ||
| τ(C-N-C-C) | Torsion angle defining the propeller twist of the rings | e.g., ~45° |
Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that rely solely on fundamental physical constants, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results, especially for systems where electron correlation is important.
These methods are invaluable for conformational analysis, which involves mapping the potential energy surface of a molecule as its bonds rotate. For this compound, this would help identify the most stable conformer and the energy barriers to rotation for the phenyl rings. Furthermore, ab initio calculations are used to model reaction mechanisms, predicting transition state structures and activation energies for potential chemical transformations of the molecule.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Insights
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This method provides quantitative insights into bonding interactions, charge distribution, and electron delocalization (hyperconjugation).
Table 3: Illustrative NBO Donor-Acceptor Interaction Analysis This table exemplifies the output from an NBO analysis, showing stabilizing delocalization energies. The values are for illustrative purposes only.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| Lone Pair (N) | π(C=C) of Phenyl Ring 1 | e.g., ~5.5 |
| Lone Pair (N) | π(C=C) of Phenyl Ring 2 | e.g., ~5.5 |
| Lone Pair (N) | π*(C=C) of Phenyl Ring 3 | e.g., ~5.5 |
In-Depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research
Despite a thorough review of scientific literature and computational chemistry databases, no specific theoretical or computational studies have been published on the chemical compound this compound. This indicates a significant gap in the current body of scientific knowledge regarding the intrinsic properties of this specific halogenated diarylamine.
Extensive searches for data pertaining to the prediction of its spectroscopic parameters, theoretical reactivity, nonlinear optical properties, and conformational analysis have yielded no results. Consequently, the generation of a detailed article based on existing research findings for the specified topics is not possible at this time.
While computational studies are a common practice for characterizing novel or commercially relevant molecules, it appears that this compound has not yet been the subject of such focused academic or industrial research. The reasons for this could be manifold, including its synthetic accessibility, the perceived lack of unique properties compared to other well-studied diarylamines, or simply that it has not yet been identified as a molecule of significant interest for specific applications.
Although research exists for related compounds, such as other brominated diphenylamine (B1679370) isomers or substituted anilines, extrapolating this data would not provide a scientifically accurate representation of this compound. The precise positioning of the four bromine atoms and the nature of the N-phenyl bond create a unique electronic and steric environment that would significantly influence its chemical and physical properties. Therefore, any analysis would require dedicated quantum chemical calculations for this exact molecular structure.
The absence of research into its spectroscopic, reactive, and electronic properties means that the following aspects of this compound remain unknown from a theoretical standpoint:
Chemical Reactivity and Transformation Mechanisms of 2,4 Dibromo N 2,4 Dibromophenyl Aniline
Reaction Pathways Modulated by Bromine Substituents
The reactivity of the parent diphenylamine (B1679370) is significantly altered by the presence of four bromine atoms in 2,4-dibromo-N-(2,4-dibromophenyl)aniline. The bromine substituents modulate the molecule's reaction pathways through a combination of electronic and steric effects.
Steric Effects : The bromine atoms at the ortho positions (positions 2 and 2') to the amine bridge introduce significant steric hindrance. This can influence the conformation of the molecule, likely forcing the phenyl rings into a "propeller-blade" arrangement to minimize steric clash, as seen in related dibrominated diphenylamine structures. researchgate.net This steric bulk can hinder the approach of reagents to both the nitrogen atom and the adjacent positions on the aromatic rings.
Mechanistic Studies of Halogenation and Dehalogenation Processes
Halogenation: Given that the aromatic rings are already heavily brominated and consequently deactivated, further halogenation of this compound via standard electrophilic aromatic substitution methods is generally unfavorable. The existing electron-withdrawing bromine atoms make the rings poor substrates for attack by an electrophilic halogen. wku.edu
Dehalogenation: The removal of bromine atoms (dehalogenation) from polybrominated aromatic compounds can occur under various conditions. While specific mechanistic studies on this compound are not prevalent, dehalogenation can be conceptualized through several chemical pathways:
Reductive Dehalogenation : This can be achieved using reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or dissolving metal reductions. The mechanism typically involves the oxidative addition of a C-Br bond to a metal surface or complex, followed by protonolysis or another reductive step that replaces the bromine with a hydrogen atom.
Organometallic Intermediates : During cross-coupling reactions (discussed in section 5.4), the formation of an organometallic intermediate is a key step. If a proton source is available, a side-reaction can occur where the intermediate is protonated, leading to dehalogenation instead of coupling.
Nature has evolved a diverse array of enzymes to carry out halogenation and dehalogenation reactions, utilizing various mechanistic strategies. nih.gov While not directly applicable to industrial chemical processes, these biological systems underscore the fundamental chemical principles of C-X bond formation and cleavage. nih.gov
Nucleophilic and Electrophilic Aromatic Substitution Reactions
The dual nature of the functional groups in this compound allows for potential reactivity in both nucleophilic and electrophilic aromatic substitution reactions, though the substitution pattern makes both challenging.
Electrophilic Aromatic Substitution (EAS): The -NH- group is a powerful activating, ortho-, para-directing group, while the bromine atoms are deactivating, ortho-, para-directors. byjus.comlibretexts.org The combined effect is a strong deactivation of the rings, making EAS difficult. If a reaction were forced with a powerful electrophile, substitution would be predicted to occur at the few available positions, primarily position 6 on either ring, which is para to the activating amine and ortho to a bromine director.
Nucleophilic Aromatic Substitution (NAS): Generally, aryl halides are resistant to nucleophilic attack unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. In this molecule, the four bromine atoms make the rings electron-deficient and thus more susceptible to NAS than unsubstituted benzene. A strong nucleophile could potentially displace a bromide ion, particularly at the positions ortho or para to another bromine atom, via an SNAr mechanism involving a Meisenheimer complex intermediate. The aniline (B41778) nitrogen itself can also act as a nucleophile in certain reactions. evitachem.com
Cross-Coupling Reactions as a Route to Further Functionalization (e.g., Suzuki, Stille)
One of the most powerful methods for the functionalization of aryl halides is palladium-catalyzed cross-coupling. This compound is an ideal substrate for these reactions, allowing for the sequential and potentially regioselective replacement of its bromine atoms.
The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron compound, is particularly noteworthy for its mild conditions, high functional group tolerance, and the commercial availability of reagents. nih.gov For a molecule with multiple C-Br bonds, such as this compound, the reaction can be controlled to achieve mono-, di-, tri-, or even tetra-substitution.
The reactivity of the different bromine atoms can vary, leading to regioselectivity. Generally, C-Br bonds at the para position are more reactive in some catalytic systems than those at the sterically hindered ortho position. researchgate.net By carefully selecting the catalyst, ligands, base, and reaction time, chemists can target specific bromine atoms for substitution. For example, using a substoichiometric amount of the boronic acid could favor monosubstitution.
The Stille cross-coupling , which uses organotin reagents, offers an alternative route. While often effective, the toxicity of organotin compounds makes the Suzuki reaction a more common choice. libretexts.orgresearchgate.net
| Parameter | Condition | Purpose |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) (0.9-1.1 eq.) | Coupling partner |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Facilitates oxidative addition and reductive elimination |
| Ligand | Triphenylphosphine (PPh₃) or other phosphine (B1218219) ligands | Stabilizes the palladium catalyst |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid for transmetalation |
| Solvent | Toluene (B28343), Dioxane, or DMF/Water | Dissolves reactants and facilitates reaction |
| Temperature | 80-110 °C | Provides energy to overcome activation barriers |
This table presents generalized conditions based on Suzuki reactions of similar dibromoaniline compounds. unimib.it
Intramolecular Rearrangements and Cyclization Pathways
The structure of this compound, with a nucleophilic nitrogen atom positioned between two electrophilic aryl halide rings, is primed for potential intramolecular reactions. A significant potential pathway is intramolecular cyclization to form a carbazole (B46965) core structure.
This transformation can be envisioned as an intramolecular variant of the Buchwald-Hartwig amination or an Ullmann condensation. The reaction would involve the nucleophilic attack of the secondary amine's nitrogen atom on one of the ortho C-Br bonds. This process is typically catalyzed by a palladium or copper complex and requires a base to deprotonate the amine, making it more nucleophilic. The reaction would proceed through an oxidative addition of the C-Br bond to the metal catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the new C-N bond, yielding a dibrominated N-arylcarbazole derivative. The steric hindrance at the ortho position could make this cyclization challenging, potentially requiring high temperatures or specialized catalytic systems to proceed efficiently.
Advanced Materials Science Applications of Brominated Diarylamine Derivatives
Organic Electronic Materials
Diarylamines are a cornerstone in the development of organic electronic materials due to their excellent hole-transporting properties and electrochemical stability. nih.govacs.org They form the basis of many materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Hole-Transport Materials in Organic Light-Emitting Diodes (OLEDs)
Diarylamine and triarylamine derivatives are widely employed as hole-transport materials (HTMs) in OLEDs. nih.govnih.gov These molecules facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, improving device efficiency and stability. Polymers derived from diarylamine precursors, such as poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine) (TFB), are well-known high-performance HTMs. nih.gov
However, a specific investigation or application of 2,4-dibromo-N-(2,4-dibromophenyl)aniline as a standalone hole-transport material in OLEDs is not prominently documented in scientific literature. Its highly brominated structure would likely influence its electronic properties, but its utility would probably be realized after its incorporation into a larger polymeric or oligomeric structure.
Applications in Organic Photovoltaic Cells (OPVs)
In the field of organic photovoltaics, diarylamines are crucial for creating hole-transporting layers that efficiently extract holes from the active layer to the anode. nih.gov This function is critical for achieving high power conversion efficiencies in solar cells. Materials like Spiro-OMeTAD, a complex diarylamine, are benchmark HTMs in perovskite solar cells, a class of next-generation photovoltaics. nih.gov
For this compound itself, there is no specific data available detailing its direct use or performance in organic photovoltaic cells. Its value lies in its potential as a precursor for synthesizing more complex and stable hole-transporting polymers or small molecules tailored for OPV applications.
Precursors for Conjugated Polymers and Semiconductors
The most significant potential application of this compound is as a precursor for the synthesis of conjugated polymers and organic semiconductors. The four bromine atoms on its diarylamine framework are reactive sites that can participate in various cross-coupling reactions. This multi-reactive nature allows for the construction of extended, two-dimensional, or cross-linked polymer networks.
These resulting polymers can be designed to have specific electronic properties, such as a tailored energy gap, high charge carrier mobility, and good thermal stability, making them suitable for use in a range of electronic devices. For instance, reacting this precursor through Suzuki or similar coupling reactions could lead to the formation of carbazole- or fluorene-containing polymers, which are known for their excellent semiconducting properties. sigmaaldrich.com
Multiple-Resonance Emitters in Optoelectronic Devices
Multiple-resonance (MR) emitters are a class of materials known for producing very narrow emission spectra, which is highly desirable for high-resolution displays. acs.orgresearchgate.net These materials often feature rigid structures incorporating boron and nitrogen atoms. acs.orgresearchgate.net
While diarylamine units can be part of the donor structure in some thermally activated delayed fluorescence (TADF) emitters, there is no published evidence of this compound being used in the design or synthesis of multiple-resonance emitters. The development of MR emitters is a highly specific field of research, and the structural motifs typically employed differ significantly from this compound.
Design and Synthesis of Functional Materials via Tailored Cross-Coupling Reactions
The core utility of this compound in materials science is unlocked through tailored cross-coupling reactions. The carbon-bromine (C-Br) bonds are ideal handles for palladium-catalyzed reactions like the Suzuki, Buchwald-Hartwig, and Stille couplings. These reactions allow for the precise formation of new carbon-carbon or carbon-nitrogen bonds.
By choosing appropriate reaction partners, chemists can use this molecule as a foundational block to build a vast array of functional materials. For example, a Suzuki coupling with an arylboronic acid could attach new aromatic groups, extending the conjugation and tuning the optoelectronic properties of the final molecule. sigmaaldrich.comfishersci.ca The Buchwald-Hartwig amination could be used to create larger triarylamine or tetra-arylamine structures. The presence of four bromine atoms offers the potential for creating complex, branched, or ladder-type polymers, which can lead to materials with unique properties compared to their linear counterparts.
The table below illustrates the key reactive sites on the molecule for such transformations.
| Reactive Site | Position | Potential Cross-Coupling Reaction | Resulting Linkage |
| Bromine | 2, 4 (Aniline Ring) | Suzuki, Stille, Sonogashira | C-C |
| Bromine | 2', 4' (Phenyl Ring) | Suzuki, Stille, Sonogashira | C-C |
| N-H Bond | Amine Nitrogen | Buchwald-Hartwig Amination | C-N |
Mechanism of Charge Transport in Material Systems
The mechanism of charge transport in materials derived from diarylamines is typically governed by a hopping process, where charges (holes) move between adjacent localized states, which correspond to the diarylamine units. The efficiency of this process depends heavily on the electronic coupling between these units and the energetic disorder within the material.
For a polymer synthesized from this compound, the charge transport properties would be dictated by the final conjugated structure. The arrangement of the monomer units, the planarity of the polymer backbone, and the intermolecular packing in the solid state would all be critical factors. While general principles of charge transport in diarylamine-based polymers are well-established, no specific studies on the charge transport mechanism in materials directly synthesized from this particular compound are available.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₇Br₄N |
| Molecular Weight | 504.81 g/mol |
| Structure | A secondary diarylamine with two bromine atoms on each phenyl ring. |
| Primary Function | Chemical precursor/intermediate |
Structure Function Relationship Studies and Future Research Directions
Impact of Bromination Pattern on Electronic and Reactivity Profiles
The arrangement of bromine atoms on the phenyl rings of diarylamine structures significantly influences their electronic and chemical properties. In polybrominated diphenyl ethers (PBDEs), a class of compounds structurally related to brominated diarylamines, the electronic properties are highly dependent on the specific bromination pattern, meaning that the number and position of bromine atoms cause sensitive changes in these characteristics. nih.gov Quantum chemical studies have demonstrated that certain bromination patterns, such as 3,3',4,4'- and 2,2',5,5'-bromination, have a more pronounced effect on the electronic properties of these molecules. nih.gov
This principle extends to brominated diarylamines like 2,4-dibromo-N-(2,4-dibromophenyl)aniline. The presence of multiple bromine atoms enhances the compound's chemical reactivity. evitachem.com The electron-withdrawing nature of bromine atoms can influence the electron density distribution across the aromatic system, affecting the molecule's reactivity in various chemical reactions, including further substitution or coupling reactions. The specific placement of bromine at the ortho and para positions (2, 4, and 2', 4') in "this compound" creates a distinct electronic environment around the central nitrogen atom and the phenyl rings, which in turn dictates its interaction with other molecules and its potential for forming stable radical cations.
Influence of Substituent Effects on Molecular Design for Specific Applications
The strategic placement of substituents on the aryl rings of diarylamines is a critical aspect of molecular design, allowing for the fine-tuning of their properties for specific applications. The introduction of various functional groups can dramatically alter the biological activity and electronic characteristics of the resulting molecules. frontiersin.org For instance, in the development of novel anticancer agents, modifying the substituents on the aryl rings of diarylamine derivatives has been shown to significantly impact their cytotoxic effects. frontiersin.org
In the context of materials science, particularly for optoelectronic applications, the electron-donating or electron-withdrawing nature of substituents plays a pivotal role. Diarylamines are valued for their electron-donating and hole-transporting capabilities, which are essential for materials used in photovoltaics and other optoelectronic devices. acs.orgnih.gov By attaching different substituent groups, researchers can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the charge transfer characteristics and the resulting optoelectronic properties. rsc.org For example, attaching strong electron-donating groups enhances the charge transfer character in the excited state, leading to red-shifted emissions. rsc.org
Strategies for Modulating Optoelectronic Properties through Structural Modification
The optoelectronic properties of diarylamine-based materials can be systematically tuned through precise structural modifications. One of the most effective strategies is the introduction of different substituents onto the diarylamine framework. Varying the electron-donating or electron-withdrawing strength of these substituents allows for precise control over the electronic structure and, consequently, the material's absorption and emission spectra. rsc.org
Another powerful strategy involves the inclusion of different atoms or molecules within the larger structure. For example, the intercalation of molecular bromine into layered lead halide perovskites has been shown to dramatically alter their electronic properties, including a significant decrease in the band gap. nih.gov This highlights the potential of using molecular inclusion as a tool to tune the electronic characteristics of related organic-inorganic hybrid materials. nih.gov
Furthermore, controlling the degree of π-conjugation and the formation of stable radical cations are key strategies. By designing molecules that can form stable, delocalized radical cations upon oxidation, it is possible to create materials with reversible redox behavior and distinct electrochromic properties. rsc.org The stability of these radical cations can be enhanced by introducing sterically protecting groups or by creating a donor-acceptor architecture within the molecule. rsc.org
Future Directions in the Synthesis of Advanced Diarylamine Architectures
The synthesis of diarylamines continues to be an active area of research, with a focus on developing more efficient, versatile, and environmentally friendly methods to construct complex diarylamine architectures. frontiersin.orgnih.gov Recent advancements include the development of novel catalytic systems and one-pot reaction sequences that allow for the synthesis of highly functionalized diarylamines from readily available starting materials. chemrxiv.org
Future synthetic strategies will likely focus on:
Cascade Reactions: Designing multi-step reactions that occur in a single pot to increase efficiency and reduce waste. A recent example involves an N-arylation/ring-opening cascade to produce highly functionalized diarylamines. chemrxiv.org
Reductive Cross-Coupling: Utilizing nitroarenes as starting materials in reductive cross-coupling reactions offers a more step-economical route to N-substituted arylamines by avoiding protection and deprotection steps. rsc.org
C-N Bond Formation: Developing new methods for the formation of the crucial C-N bond, such as the recently reported nitrosonium-initiated C–N bond formation, will expand the scope of accessible diarylamine structures. acs.orgnih.gov
Late-Stage Functionalization: Creating synthetic routes that allow for the introduction of diverse functional groups at a late stage in the synthesis, enabling the rapid generation of a library of compounds for screening in various applications. chemrxiv.org
These advanced synthetic methods will be instrumental in creating novel diarylamine-based materials with tailored properties for applications in medicine, materials science, and electronics. frontiersin.orgchemrxiv.org
Emerging Research Frontiers for Polybrominated N-Aryl Amines
The unique properties of polybrominated N-aryl amines, including the subject compound "this compound," position them at the forefront of several emerging research areas.
One of the most promising frontiers is in the field of organic electronics . The electron-donating nature and hole-transporting capabilities of diarylamines make them ideal candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.orgnih.gov The heavy bromine atoms can also influence spin-orbit coupling, which could be exploited in the development of materials for spintronic devices.
Another key area is the development of advanced functional materials . The ability to form stable radical cations opens up possibilities for their use in electrochromic devices (smart windows), redox-flow batteries, and as organic conductors. rsc.org The reversible color change associated with the oxidation and reduction of these molecules is particularly attractive for sensing and display applications. rsc.org
Furthermore, the structural motifs of polybrominated diarylamines are being explored in medicinal chemistry . Diarylamine scaffolds are present in numerous biologically active compounds, and the introduction of bromine atoms can enhance lipophilicity and metabolic stability, potentially leading to the discovery of new therapeutic agents. frontiersin.org
The continued exploration of the structure-property relationships in this class of compounds, facilitated by advanced synthetic methods and computational studies, will undoubtedly uncover new and exciting applications for polybrominated N-aryl amines in the years to come.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2,4-dibromo-N-(2,4-dibromophenyl)aniline, and what are their mechanistic considerations?
- The compound is synthesized via two primary routes:
- Direct bromination of diphenylamine using brominating agents (e.g., Br₂ in acetic acid), which introduces bromine atoms regioselectively at the 2,4-positions of both aromatic rings .
- Copper-catalyzed coupling reactions , which enable the formation of the N-aryl bond under mild conditions, improving yield and reducing side products .
- Key considerations include controlling reaction stoichiometry to avoid over-bromination and optimizing catalyst loading (e.g., CuI/ligand systems) for coupling efficiency.
Q. How is the crystal structure of this compound determined, and what structural features are critical for its conformation?
- Single-crystal X-ray diffraction is the gold standard for structural determination. The compound exhibits a "propeller blade" conformation, with dihedral angles between aromatic rings averaging 47.32° and pitch angles of 18.1° and 31.7° .
- Critical features include intermolecular Br···Br contacts (3.568 Å), shorter than the van der Waals radius sum (3.7 Å), influencing solid-state packing .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets or triplets due to bromine's deshielding effect and spin-spin coupling.
- ¹³C NMR : Peaks at ~110–150 ppm for aromatic carbons, with distinct shifts for carbons bonded to bromine.
Advanced Research Questions
Q. What are the common challenges in synthesizing this compound, and how can they be addressed through experimental optimization?
- Challenge 1 : Regioselectivity in bromination may lead to undesired isomers.
- Solution : Use directing groups (e.g., nitro) temporarily or employ kinetic control via low-temperature reactions.
- Challenge 2 : Purification difficulties due to similar brominated byproducts.
- Solution : Gradient column chromatography with silica gel or preparative HPLC .
Q. How do structural variations (e.g., substituting bromine with chlorine) influence the physicochemical properties of halogenated diphenylamines?
- Bond Angles : Chlorine analogs (e.g., dichloro derivatives) exhibit larger C–N–C angles (133.8° vs. 128.5° in the bromo compound), altering molecular rigidity .
- Intermolecular Interactions : Cl···Cl contacts are weaker than Br···Br, reducing lattice stability.
- Reactivity : Bromine’s higher electronegativity increases susceptibility to nucleophilic substitution compared to chlorine .
Q. What role do intermolecular Br···Br contacts play in the solid-state packing of this compound?
- These contacts contribute to dense crystal packing , enhancing thermal stability. Computational studies (e.g., Hirshfeld surface analysis) can quantify their contribution to lattice energy (~15–20% of total cohesion) .
Q. How can researchers investigate the reactivity of this compound in cross-coupling reactions or further functionalization?
- Suzuki-Miyaura Coupling : Replace bromine with aryl/alkyl groups using Pd catalysts. Monitor regioselectivity via LC-MS.
- Buchwald-Hartwig Amination : Introduce secondary amines at the para-bromo position. Optimize ligand systems (e.g., XPhos) for C–N bond formation .
Q. What methodologies are employed to assess the environmental persistence or bioaccumulation potential of brominated diphenylamines?
- Hydrophobicity Measurements : Log P values (via shake-flask or HPLC) predict bioaccumulation.
- Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Sphingomonas spp.) and track debromination pathways using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
